(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
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Overview
Description
Synthesis Analysis
1,2,4-Triazole-containing scaffolds are synthesized using various strategies. One such strategy involves the use of 3-amino-1,2,4-triazole . Another method involves the reaction of benzoic acid hydrazide with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds can be analyzed using various techniques. For example, the InChI string for 4H-1,2,4-Triazol-3-amine isInChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2
. Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole compounds can be quite complex. For example, the electrolytic oxidation of 1,2,4-triazole compounds can destabilize the compound but increase the stability of 3-amino-1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole compounds can vary. For example, 4-Amino-4H-1,2,4-triazole is a crystal with a melting point of 84-86 °C (lit.) .Scientific Research Applications
Synthesis and Structural Studies
- The compound 4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl-acetic acid and its derivatives have been synthesized and studied using X-ray diffraction techniques. They exhibit strong intermolecular hydrogen bonding, contributing to their structural properties (Şahin et al., 2014).
Heterocyclic System Synthesis
- A series of nitrogen and sulfur heterocyclic systems were synthesized by linking various rings, including 1,2,4-triazole. This demonstrates the compound's utility in creating complex molecular structures (Boraei et al., 2020).
Physical and Chemical Properties
- Research has been conducted on the synthesis and confirmation of the structure of related compounds, highlighting their potential as a foundation for new native drugs. This includes exploring their physical and chemical properties using modern analytical methods (Safonov et al., 2017).
Tautomerism and Molecular Structure
- The molecular structure and tautomerism of similar triazole compounds have been investigated, providing insight into their stability and environmental effects on their structure (Zubatyuk et al., 2008).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and tested for antimicrobial activity, demonstrating the compound's potential in medicinal applications (Taha & El-Badry, 2007).
Growth Regulatory Activity
- Compounds containing 1,2,4-triazole have been synthesized and investigated for their plant growth regulatory activities, suggesting applications in agriculture (Eliazyan et al., 2011).
Photophysical Properties
- Research into the photophysical properties of hybrid materials containing 1,2,4-triazole has been conducted, indicating potential applications in material science (Liu & Yan, 2008).
Anticancer Properties
- The compound's derivatives have been studied for their anticancer properties, highlighting its relevance in the development of new therapeutic agents (Ostapiuk et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c5-8-2-6-7-4(8)11-1-3(9)10/h2H,1,5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQXHIKVYNIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228439 |
Source
|
Record name | 2-[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid | |
CAS RN |
74599-37-4 |
Source
|
Record name | 2-[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74599-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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